molecular formula C20H20FNO6S2 B2700730 4-ethoxy-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide CAS No. 896328-69-1

4-ethoxy-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2700730
CAS No.: 896328-69-1
M. Wt: 453.5
InChI Key: MYKMOGBEPDIXBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide (CAS 896328-69-1 ) is a synthetic sulfonamide derivative supplied for research purposes. This compound features a distinct molecular architecture containing dual sulfonyl groups and a furan heterocycle, a structure indicative of potential bioactivity. Sulfonamide compounds with similar structural motifs have been investigated for a wide range of therapeutic applications, as evidenced by patent literature. These potential research applications include roles as immunomodulators , anti-inflammatory and analgesic agents , and treatments for metabolic disorders such as diabetes . The mechanism of action for sulfonamide derivatives can vary widely based on their specific structure. Some benzenesulfonamide compounds are known to function as inhibitors of enzymes like carbonic anhydrase , while others may interact with different biological targets. The presence of specific functional groups, such as the 4-ethoxy phenyl and 4-fluorobenzenesulfonyl moieties in this molecule, is a key area of study for structure-activity relationship (SAR) research aimed at developing novel therapeutic agents. This product is intended for research use only in laboratory settings and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

4-ethoxy-N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO6S2/c1-2-27-16-7-11-18(12-8-16)30(25,26)22-14-20(19-4-3-13-28-19)29(23,24)17-9-5-15(21)6-10-17/h3-13,20,22H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKMOGBEPDIXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-ethoxy-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide, also known by its CAS number 896328-69-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the available research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C20H20FNO6S2
  • Molecular Weight : 453.5 g/mol
  • Structure : It features an ethoxy group, a furan ring, and a sulfonamide moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process generally includes:

  • Preparation of Furan Intermediates : The furan ring is synthesized through cyclization reactions involving appropriate precursors.
  • Formation of Sulfonamide Linkage : This is achieved by reacting the furan-containing intermediate with sulfonyl chlorides under basic conditions.
  • Final Coupling : The ethoxy group is introduced in the final step to yield the target compound.

Antimicrobial Properties

Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial activity. A study demonstrated that derivatives similar to this compound showed effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays indicated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide moiety may inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
  • Receptor Modulation : The compound may also bind to certain receptors involved in cellular signaling pathways, thus altering their activity.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including our compound of interest. Results showed a minimum inhibitory concentration (MIC) ranging from 15 to 30 µg/mL against E. coli, indicating potent antibacterial activity .

Study 2: Cytotoxicity in Cancer Cells

In another study focusing on anticancer properties, this compound was tested on human cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability with IC50 values calculated at approximately 25 µM for MCF-7 cells and 30 µM for A549 cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Features
Target Compound : 4-Ethoxy-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide 4-ethoxy (benzene), 4-fluorobenzenesulfonyl, furan-2-yl ~465.5 (estimated) High electronegativity from fluorine; furan enhances metabolic stability.
4-Chloro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide 4-chloro (benzene), thiophene-2-sulfonyl, furan-2-yl 431.93 Chlorine increases hydrophobicity; thiophene sulfonyl may reduce binding affinity compared to fluorinated analogs.
4-Ethoxy-N-[2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl]benzenesulfonamide 4-ethoxy (benzene), 4-methyl-6-(trifluoromethyl)pyrimidinyl ~461.4 (estimated) Trifluoromethyl group improves lipophilicity; pyrimidine ring may enhance kinase inhibition.
N-[2-(Furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]-2-(trifluoromethoxy)benzene-1-sulfonamide 2-(trifluoromethoxy) (benzene), thiomorpholin-4-yl, furan-2-yl 436.47 Thiomorpholine introduces sulfur-based hydrogen bonding; trifluoromethoxy enhances membrane permeability.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide 4-methyl (benzene), 3,4-dimethoxyphenyl ~349.4 (estimated) Methoxy groups improve solubility; methyl reduces steric hindrance.

Structural and Electronic Differences

  • Aromatic Substituents :

    • The target compound ’s 4-ethoxy and 4-fluorobenzenesulfonyl groups contrast with chlorine (), trifluoromethoxy (), and methyl/methoxy groups (). Fluorine’s electronegativity likely enhances target binding compared to chlorine or methyl .
    • The furan-2-yl moiety is conserved in multiple analogs (), suggesting its role in π-π interactions and metabolic resistance.
  • Sulfonyl Group Variations: 4-Fluorobenzenesulfonyl (target) vs. thiophene-2-sulfonyl (): Fluorine’s smaller atomic radius and higher electronegativity may improve binding precision compared to bulkier sulfur-containing thiophene .

Physicochemical Properties

  • Molecular Weight : The target compound (~465.5 g/mol) is heavier than analogs like ’s 349.4 g/mol, suggesting increased complexity and possible challenges in bioavailability.
  • Lipophilicity : The trifluoromethyl group in and trifluoromethoxy in increase logP values, whereas the target’s 4-ethoxy group balances hydrophilicity and lipophilicity .

Q & A

Q. What are the optimal synthetic routes for 4-ethoxy-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide?

Methodological Answer: The synthesis involves multi-step organic reactions:

Sulfonylation: React 4-fluorobenzenesulfonyl chloride with a furan-2-yl-ethylamine intermediate under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide core .

Ethoxybenzene coupling: Introduce the 4-ethoxybenzene moiety via nucleophilic substitution or amide coupling, using catalysts like DMAP (4-dimethylaminopyridine) to enhance reactivity .

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate the product with >95% purity .

Key Data:

StepYield (%)Purity (HPLC)
165–7090%
250–5585%
Final40–4595%

Q. How is structural characterization performed for this compound?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • NMR (¹H/¹³C): Confirm the presence of ethoxy (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), furan (δ 6.3–7.4 ppm), and sulfonamide (δ 3.1–3.3 ppm for SO₂NH) groups .
  • HRMS (High-Resolution Mass Spectrometry): Validate molecular weight (C₁₉H₂₁FNO₆S₂; exact mass calculated: 466.08 g/mol) .
  • X-ray crystallography (if crystalline): Resolve stereochemistry and confirm sulfonamide bond geometry .

Advanced Research Questions

Q. How can researchers resolve low yields in the sulfonylation step?

Methodological Answer: Low yields often arise from competing hydrolysis or incomplete reaction. Strategies include:

  • Moisture control: Use anhydrous solvents (e.g., DMF or DCM) and inert atmospheres (N₂/Ar) .
  • Catalytic optimization: Add triethylamine (TEA) or pyridine to scavenge HCl byproducts, improving reaction efficiency .
  • Real-time monitoring: Track progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 1:1) or inline IR spectroscopy to detect sulfonamide formation (SO₂ asymmetric stretch at ~1350 cm⁻¹) .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting sulfonamide bioactivity?

Methodological Answer:

  • Functional group modulation:
    • Replace 4-ethoxy with methoxy or propoxy to assess steric/electronic effects on receptor binding .
    • Substitute furan-2-yl with thiophene or pyrrole to evaluate heterocycle-driven potency .
  • Enzymatic assays: Test inhibition of carbonic anhydrase or cyclooxygenase isoforms (COX-1/COX-2) due to sulfonamide’s known affinity for zinc-containing enzymes .
  • Computational docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., PDB ID: 1HSU for COX-2) .

Data Contradiction Analysis:

  • vs. 15: Discrepancies in optimal solvents (DCM vs. DMF) for sulfonylation suggest solvent polarity impacts reaction pathways. Pilot trials with mixed solvents (e.g., DCM:DMF 9:1) are advised.

Experimental Design for Biological Activity Profiling

Q. How to design assays for evaluating antimicrobial activity?

Methodological Answer:

  • Microbial strains: Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans).
  • Protocol:
    • Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth.
    • Incubate at 37°C for 24 hours; measure MIC (Minimum Inhibitory Concentration) via optical density (OD₆₀₀).
    • Compare to controls (e.g., sulfamethoxazole) .

Q. What in vitro models are suitable for assessing anti-inflammatory potential?

Methodological Answer:

  • COX-1/COX-2 inhibition: Use ELISA kits to measure prostaglandin E₂ (PGE₂) levels in LPS-stimulated RAW 264.7 macrophages .
  • NF-κB pathway analysis: Transfect HEK293 cells with a NF-κB luciferase reporter plasmid; quantify luminescence post-treatment .

Data Interpretation and Troubleshooting

Q. How to address inconsistent biological activity across batches?

Methodological Answer:

  • Purity verification: Re-analyze via HPLC-MS to detect impurities (e.g., hydrolyzed sulfonamide or residual solvents) .
  • Crystallinity check: Amorphous batches may exhibit reduced solubility; recrystallize from acetone/water to ensure consistency .

Q. Why might NMR spectra show unexpected peaks?

Methodological Answer:

  • Diastereomer formation: The ethyl group’s stereochemistry (R/S) may lead to split signals. Use chiral chromatography (e.g., Chiralpak AD-H column) to separate enantiomers .
  • Solvent artifacts: Residual DMSO-d₆ peaks (δ 2.5 ppm) can overlap with furan signals; re-dissolve in CDCl₃ for clarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.